B1579690 Boc-2,4-Dimethy-L-Phenylalanine

Boc-2,4-Dimethy-L-Phenylalanine

Cat. No.: B1579690
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,4-Dimethyl-L-Phenylalanine is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and two methyl substituents at the 2- and 4-positions of the phenyl ring (Figure 1). The compound’s systematic name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid, with synonyms including Boc-L-2,4-DIMETHYLPHENYLALANINE and N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-L-phenylalanine . The Boc group enhances stability during synthetic procedures, while the methyl substituents modulate steric and electronic properties, influencing peptide conformation and interactions.

Properties

Molecular Weight

293.36

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Boc-Dmp as a Building Block
Boc-Dmp serves as an important building block in peptide synthesis due to its ability to enhance the stability and solubility of peptides. The Boc (tert-butoxycarbonyl) protecting group is commonly used to protect amino groups during the synthesis process, allowing for selective reactions without unwanted side reactions.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of Boc-Dmp into a series of bioactive peptides. The peptides exhibited enhanced biological activity due to the increased hydrophobicity imparted by the dimethyl substitution on the phenylalanine residue, which improved receptor binding affinity and stability against enzymatic degradation .

Bioorthogonal Chemistry

Applications in Drug Delivery
Boc-Dmp can be utilized in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This property is particularly useful for targeted drug delivery systems.

Example: Targeting Cancer Cells

In a recent study, Boc-Dmp was incorporated into a drug delivery system designed to target cancer cells selectively. The bioorthogonal chemistry facilitated the attachment of cytotoxic agents to cancer-specific antibodies, enhancing the therapeutic efficacy while minimizing side effects on healthy tissues .

Protein Engineering

Enhancement of Protein Functionality
The incorporation of unnatural amino acids like Boc-Dmp into proteins has opened new avenues in protein engineering. This allows researchers to modify protein structures and functions for various applications, including enzyme catalysis and therapeutic development.

Case Study: Enzyme Engineering

Research has shown that substituting natural amino acids with Boc-Dmp in enzymes can lead to improved catalytic properties. For instance, phenylalanine hydroxylase variants engineered with Boc-Dmp demonstrated enhanced substrate specificity and activity, which could be beneficial for metabolic engineering applications .

Self-Assembly Properties

Nanostructure Formation
Boc-Dmp has been studied for its self-assembly properties, particularly in forming nanostructures that can be used in materials science and nanotechnology.

Data Table: Self-Assembly Characteristics

CompoundSolvent SystemStructure FormedKey Features
Boc-DmpHFP/EthanolNanotubesHigh piezoelectric voltages
Boc-p-nitro-L-PheHFP/WaterMicrotapesQuantum confinement

In a notable study, Boc-Dmp was found to self-assemble into nanotubes when dissolved in specific solvent systems, which exhibited unique optical properties due to quantum confinement effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Boc-2,4-Dimethyl-L-Phenylalanine belongs to a class of Boc-protected phenylalanine derivatives with varied aromatic ring substituents. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Boc-2,4-Dimethyl-L-Phenylalanine 2,4-dimethyl C₁₆H₂₃NO₄ ~293.36 (calculated) Enhanced hydrophobicity, steric bulk
Boc-D-2,4-Dichlorophenylalanine 2,4-dichloro C₁₄H₁₇Cl₂NO₄ 334.19 Electrophilic Cl groups, higher polarity
Boc-2,4-Difluoro-D-Phenylalanine 2,4-difluoro C₁₄H₁₇F₂NO₄ 301.29 Improved metabolic stability
Boc-4-Trifluoromethyl-L-Phenylalanine 4-CF₃ C₁₅H₁₈F₃NO₄ 333.30 Strong electron-withdrawing effects
Boc-L-4-Cyanophenylalanine 4-cyano C₁₅H₁₈N₂O₄ 290.31 Functionalizable cyano group
Fmoc-3,4-Dimethyl-L-Phenylalanine 3,4-dimethyl (Fmoc-protected) C₂₆H₂₅NO₄ ~415.48 Base-labile Fmoc group

Key Observations :

  • Halogenated Derivatives : Dichloro (Cl) and difluoro (F) substituents increase molecular weight and polarity compared to dimethyl groups. Chlorine’s larger atomic size contributes to higher boiling points (e.g., 476.1°C for dichloro vs. ~426°C for difluoro) .
  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity, enabling interactions in drug-receptor binding .
  • Protecting Groups : Fmoc-3,4-Dimethyl-L-Phenylalanine uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions, contrasting with Boc’s acid-labile deprotection .

Physicochemical Properties

Comparative data for select compounds:

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa (Predicted)
Boc-2,4-Dimethyl-L-Phenylalanine Not reported Not reported ~1.2 (estimated) ~3.8–4.2
Boc-D-2,4-Dichlorophenylalanine 133–137 476.1 Not reported Not reported
Boc-2,4-Difluoro-D-Phenylalanine Not reported 426.0 (predicted) 1.270 3.86

Notes:

  • The dimethyl variant’s lower polarity likely reduces aqueous solubility compared to halogenated analogs.
  • Dichloro derivatives exhibit higher thermal stability, as reflected in their elevated boiling points .

Commercial Availability

  • Suppliers : Boc-2,4-Dimethyl-L-Phenylalanine and analogs are available from Biopharmacule Speciality Chemicals, BOC Sciences, and Chongqing Chemdad .
  • CAS Numbers: Boc-2,4-Dimethyl-L-Phenylalanine: Not explicitly listed, but D-isomer CAS 791625-59-7 . Boc-D-2,4-Dichlorophenylalanine: CAS 114873-12-0 .

Preparation Methods

Typical Reaction Conditions

Parameter Typical Value
Amino acid substrate L-amino acid (e.g., 2,4-dimethyl-L-phenylalanine)
Base Triethylamine (Et₃N)
Boc reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Solvent system Water and acetone mixture
Temperature Controlled at ~25°C
Reaction time 4 hours stirring
Workup Extraction, acidification, organic extraction, drying, crystallization

This approach is exemplified in the preparation of Boc-L-glutamic acid and Boc-L-alanine with yields of 90% and 93%, respectively, which can be extrapolated to Boc-2,4-Dimethy-L-Phenylalanine due to similar chemical behavior of amino acids under these conditions.

Specific Preparation Method for this compound

While direct literature on this compound is limited, the preparation follows the general Boc-protection procedure with specific attention to the 2,4-dimethyl substitution on the phenyl ring.

Stepwise Procedure

  • Substrate Preparation: Obtain pure 2,4-dimethyl-L-phenylalanine as the starting amino acid.

  • Reaction Setup:

    • Dissolve 20 mmol of 2,4-dimethyl-L-phenylalanine in 20 mL of water.
    • Add 40 mL of acetone to create a biphasic solvent system.
    • Add 1.5 to 2 equivalents of triethylamine under stirring to deprotonate the amino group.
  • Boc Protection:

    • Slowly add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) at 25°C.
    • Maintain stirring for 4 hours to ensure complete reaction.
  • Workup:

    • Remove acetone under reduced pressure.
    • Extract the aqueous phase with diethyl ether (3 × 10 mL) to remove impurities.
    • Acidify the aqueous layer to pH 2-3 using dilute hydrochloric acid.
    • Extract the product into ethyl acetate (4 × 60 mL).
    • Wash combined organic layers with saturated brine (2 × 10 mL).
    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness.
  • Purification:

    • Crystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:2, volume ratio).
    • Collect and dry the crystalline this compound.

Alternative Synthetic Strategies and Considerations

Protection of Phenylalanine Derivatives with Boron Substituents

Patents on related compounds such as 4-borono-L-phenylalanine describe processes involving protection of amino groups with Boc and subsequent functional group transformations under controlled conditions. These methods highlight the importance of carefully controlled reaction parameters to maintain stereochemistry and functional group integrity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Substrate 2,4-Dimethyl-L-phenylalanine Starting amino acid High purity required
Solvent Water (20 mL), Acetone (40 mL) Biphasic reaction medium Facilitates solubility
Base Triethylamine (1.5–2 equiv) Neutralizes amino group Controls pH and reaction rate
Boc Reagent Di-tert-butyl dicarbonate ((Boc)₂O), 1.1 equiv Protects amino group Added slowly at 25°C
Reaction Time 4 hours stirring Completion of Boc protection Temperature controlled
Workup Extraction (ether, ethyl acetate), acidification (HCl), drying (Na₂SO₄) Isolation and purification pH adjustment critical
Purification Crystallization from ethyl acetate/petroleum ether (1:2) Purify final product Yields ~90-95% expected

Analytical Verification

Q & A

Q. What is the standard synthetic route for Boc-2,4-Dimethyl-L-Phenylalanine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves reacting L-phenylalanine with di-tert-butyl dicarbonate (BOC₂O) under basic conditions using Hünig’s base (N,N-diisopropylethylamine) as a catalyst. Key steps include:

  • Protection: The amino group of L-phenylalanine is selectively protected with the BOC group in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Methylation: Methyl groups are introduced at the 2- and 4-positions of the phenyl ring via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids.
  • Purification: Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
    Optimization Tips:
  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress with TLC or HPLC to minimize side products (e.g., over-methylation).

Q. How does the introduction of methyl groups at the 2- and 4-positions of the phenyl ring affect the compound’s conformational flexibility in peptide synthesis?

Methodological Answer: The methyl groups induce steric hindrance, restricting rotation around the Cα-Cβ bond and stabilizing specific conformations in peptide backbones. This rigidity:

  • Enhances protease resistance in peptide analogs.
  • Modulates receptor binding by enforcing defined side-chain orientations.
    Experimental Validation:
  • NMR Analysis: Compare 1H^1H- and 13C^{13}C-NMR spectra of methylated vs. non-methylated derivatives to assess rotational barriers.
  • Circular Dichroism (CD): Study secondary structure stabilization in model peptides .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in cross-reactivity data between Boc-protected phenylalanine derivatives and molecularly imprinted polymers (MIPs)?

Methodological Answer: Cross-reactivity in MIPs arises from heterogeneous binding sites. To address discrepancies:

  • Scatchard Analysis: Plot binding isotherms to distinguish high-affinity vs. low-affinity sites. Nonlinear plots indicate heterogeneity, necessitating multi-site binding models .
  • Competitive Binding Assays: Compare enantioselectivity ratios (e.g., Boc-L-Phe vs. Boc-D-Phe) under identical conditions.
  • Computational Modeling: Use molecular docking to predict ligand-MIP interactions and identify non-specific binding pockets .

Q. How does Boc-2,4-Dimethyl-L-Phenylalanine function as an ALX/FPR2 receptor antagonist in cellular inflammation models, and what controls are required to validate specificity?

Methodological Answer: Boc-2,4-Dimethyl-L-Phenylalanine acts as a competitive antagonist by blocking the binding of pro-resolving mediators (e.g., lipoxin A4) to FPR2 receptors. Experimental Design:

  • Dose-Response Curves: Measure inhibition of neutrophil migration or NETosis in LPS-stimulated cells.
  • Specificity Controls:
    • Co-administer agonists (e.g., LXA4) to confirm receptor-mediated effects.
    • Use FPR2-knockout cell lines to rule out off-target effects.
    • Include BOC-2 (a known FPR2 antagonist) as a positive control .

Q. What chromatographic separation techniques are most effective for analyzing diastereomeric byproducts formed during solid-phase synthesis using this derivative?

Methodological Answer:

  • HPLC Methods:
    • Chiral Columns: Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with ethanol/hexane mobile phases.
    • Ion-Pairing Reagents: Add 0.1% trifluoroacetic acid (TFA) to improve resolution of charged diastereomers.
  • Mass Spectrometry (MS): Couple LC with high-resolution MS (Q-TOF) to confirm molecular weights and fragmentation patterns of byproducts .

Q. How can isotopic labeling of Boc-2,4-Dimethyl-L-Phenylalanine enhance mechanistic studies in peptide-protein interaction assays?

Methodological Answer:

  • 13C^{13}C/15N^{15}N-Labeling: Synthesize isotopically labeled derivatives to track binding kinetics via NMR or isothermal titration calorimetry (ITC).
  • Fluorescent Tags: Conjugate with dansyl or BODIPY groups for Förster resonance energy transfer (FRET)-based assays.
    Case Study:
  • Use 19F^{19}F-labeled analogs for real-time monitoring of peptide folding using 19F^{19}F-NMR .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the stability of Boc-2,4-Dimethyl-L-Phenylalanine under acidic deprotection conditions?

Methodological Answer: Discrepancies arise from variations in:

  • Deprotection Reagents: TFA (trifluoroacetic acid) vs. HCl/dioxane. TFA is milder and reduces racemization.
  • Temperature: Prolonged exposure to >25°C increases β-elimination side reactions.
    Resolution Strategy:
  • HPLC Monitoring: Quantify residual BOC group and racemization (via Marfey’s reagent) at timed intervals.
  • Optimized Protocol: Use 30% TFA in DCM for 30 min at 0°C, followed by neutralization with cold diethyl ether .

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